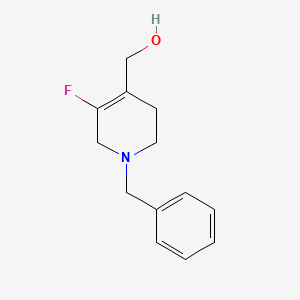
(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol: is a chemical compound with the molecular formula C₁₃H₁₆FNO It is characterized by the presence of a benzyl group, a fluorine atom, and a tetrahydropyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl halide with a fluorinated tetrahydropyridine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a fully saturated pyridine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include fully saturated tetrahydropyridine derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the tetrahydropyridine ring structure can influence its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- (1-Benzyl-4-fluoropiperidin-3-yl)methanol
- (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-yl)acetate
- (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-yl)amine
Uniqueness: (1-Benzyl-3-fluoro-1,2,5,6-tetrahydropyridin-4-YL)methanol is unique due to the specific positioning of the fluorine atom and the hydroxyl group on the tetrahydropyridine ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(1-benzyl-5-fluoro-3,6-dihydro-2H-pyridin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOKOTKUYVKLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1CO)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)
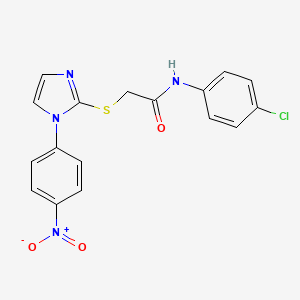
![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)
![7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B2422340.png)
![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2422341.png)
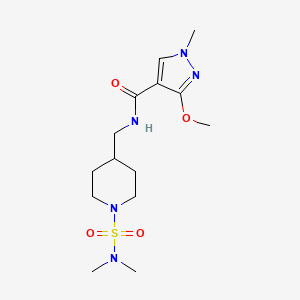
![3-(diphenylphosphanyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)
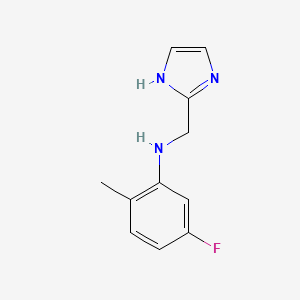
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)
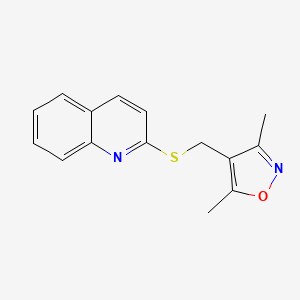
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
